Sideridiol
Description
Structure
2D Structure
Properties
CAS No. |
19891-25-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol |
InChI |
InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3 |
InChI Key |
BATFJLLEMUIAJD-PHUPPTAPSA-N |
SMILES |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
Isomeric SMILES |
CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C |
Canonical SMILES |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
melting_point |
196-197°C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Sideridiol
Distribution Across Sideritis Species
Sideridiol has been reported as a constituent in several Sideritis species, with varying concentrations and alongside other diterpenoids. Its presence is particularly notable in species from the Eastern Mediterranean Basin, where ent-kaurene (B36324) type diterpenoids are frequently found. researchgate.net
This compound from Sideritis clandestina subsp. peloponnesiaca
Sideritis clandestina subsp. peloponnesiaca (SCP) is an endemic hemicryptophytic species found in the mountains of Central and Northern Peloponnese, Greece, at altitudes ranging from 1600 m to 2300 m. nih.govcybertaxonomy.orgmdpi.com this compound has been identified as one of the major natural products responsible for beneficial effects in extracts of SCP. nih.govresearchgate.net
The isolation procedure for this compound from S. clandestina subsp. peloponnesiaca involves sequential extraction of the aerial parts. Initially, the plant material is extracted with petroleum ether, followed by ethyl acetate (B1210297) (EtOAc), and then methanol (B129727) (MeOH). nih.govresearchgate.net this compound is primarily found in the ethyl acetate extract. Further purification is achieved through multiple steps of column chromatography (CC) of the original EtOAc extract and its subsequent fractions, often complemented by preparative thin-layer chromatography (PTLC). nih.govresearchgate.net
Isolation Data for Sideritis clandestina subsp. peloponnesiaca
| Plant Part Used | Extraction Solvent | Major Extract Containing this compound | Purification Method |
| Aerial parts | Petroleum ether, Ethyl Acetate, Methanol (sequential) | Ethyl Acetate | Column Chromatography, Preparative Thin-Layer Chromatography |
This compound from Sideritis libanotica subsp. libanotica
Sideritis libanotica subsp. libanotica is a species from which kaurane (B74193) diterpenoids, including this compound, have been isolated. researchgate.netunipa.ittubitak.gov.tr This species, growing in the Eastern Mediterranean region, specifically Lebanon, yielded this compound along with siderol. unipa.ittubitak.gov.tr
For the isolation of this compound from S. libanotica subsp. libanotica, ground aerial parts (270 g dry weight) were extracted with acetone (B3395972) (3 x 3 L) over a period of one week. unipa.ittubitak.gov.tr The resulting crude extract (14.7 g) was then adsorbed onto 50 g of silica (B1680970) gel (Merck 7734, deactivated with 15% H2O). unipa.ittubitak.gov.tr This material was subjected to preparative chromatography using 200 g of the same adsorbent in a 3 cm diameter column. unipa.ittubitak.gov.tr Fractions were collected (100 mL each) using different eluent mixtures: petrol (fractions 1-7), petrol/AcOEt 7:3 (fractions 8-15), and petrol/AcOEt 1:1 (fractions 16-21). unipa.ittubitak.gov.tr this compound (40 mg) was obtained from fractions 16-17. unipa.ittubitak.gov.tr
Isolation Data for Sideritis libanotica subsp. libanotica
| Plant Part Used | Extraction Solvent | Crude Extract Yield | This compound Yield | Purification Method |
| Aerial parts | Acetone | 14.7 g | 40 mg | Preparative Chromatography (Silica gel, Petrol/AcOEt) |
This compound from Sideritis erythrantha var. erythrantha
Sideritis erythrantha var. erythrantha, another Sideritis species from the Eastern Mediterranean, has also been found to contain this compound. researchgate.netunipa.ittubitak.gov.trnih.gov In some studies, this compound was the only kaurane derivative obtained from the acetone extract of this plant. unipa.ittubitak.gov.tr
The isolation process for this compound from S. erythrantha var. erythrantha mirrored that of S. libanotica subsp. libanotica. Aerial parts (190 g dry weight) were subjected to identical acetone extraction and subsequent chromatographic separation. unipa.ittubitak.gov.tr The crude extract (4.6 g) was chromatographed, and fractions eluted with petrol/AcOEt 7:3 yielded 23 mg of this compound. unipa.ittubitak.gov.tr
Isolation Data for Sideritis erythrantha var. erythrantha
| Plant Part Used | Extraction Solvent | Crude Extract Yield | This compound Yield | Purification Method |
| Aerial parts | Acetone | 4.6 g | 23 mg | Preparative Chromatography (Silica gel, Petrol/AcOEt) |
This compound from Sideritis perfoliata
Sideritis perfoliata, collected in Lebanon, has been shown to contain this compound, siderol, and sideritriol. researchgate.netunipa.ittubitak.gov.tr This contrasts with earlier reports on material from southern Turkey, which yielded only a labdane (B1241275) diterpenoid. unipa.ittubitak.gov.tr
The aerial parts of S. perfoliata (500 g dry weight) were extracted with acetone, yielding a crude extract of 26.2 g. unipa.ittubitak.gov.tr This crude extract underwent similar chromatographic treatment as the other Sideritis species mentioned. unipa.ittubitak.gov.tr Fractions eluted with petrol/AcOEt 1:1 yielded 55 mg of this compound. unipa.ittubitak.gov.tr
Isolation Data for Sideritis perfoliata
| Plant Part Used | Extraction Solvent | Crude Extract Yield | This compound Yield | Purification Method |
| Aerial parts | Acetone | 26.2 g | 55 mg | Preparative Chromatography (Silica gel, Petrol/AcOEt) |
This compound from Sideritis sipylea
This compound is a known kaurane diterpene isolated from Sideritis sipylea. tubitak.gov.trpsu.eduresearchgate.netbalikesir.edu.trmdpi.com It is often found alongside other kaurane diterpenes such as linearol (B1675482), 7-epicandicandiol, siderol, isolinearol (B1672251), isosidol, and epoxyisolinearol. tubitak.gov.trpsu.eduresearchgate.netbalikesir.edu.tr this compound has been reported to be present in S. sipylea extract in a relatively high yield of 0.1%. tubitak.gov.trpsu.edu
The isolation of this compound from S. sipylea involves standard extraction and purification techniques, with structural elucidation based on spectroscopic data, including IR, 1H-NMR, 13C-NMR, and MS. tubitak.gov.trpsu.eduresearchgate.netbalikesir.edu.tr
Isolation Data for Sideritis sipylea
| Plant Part Used | This compound Yield | Co-occurring Diterpenoids | Structural Elucidation Methods |
| Not specified | 0.1% | Linearol, 7-epicandicandiol, Siderol, Isolinearol, Isosidol, Epoxyisolinearol | IR, 1H-NMR, 13C-NMR, MS |
This compound from Sideritis dichotoma
Sideritis dichotoma is another species from which this compound has been isolated. tubitak.gov.trpsu.eduresearchgate.netbalikesir.edu.tr In this species, this compound is found alongside siderol and other kaurane and beyerene (B14174232) diterpenoids. tubitak.gov.trpsu.eduresearchgate.netbalikesir.edu.tr this compound and siderol were the only compounds isolated from both S. sipylea and S. dichotoma in one study. tubitak.gov.trpsu.edu
The isolation and structural elucidation of this compound from S. dichotoma are based on NMR techniques and mass spectrometry analyses, similar to the methods used for S. sipylea. tubitak.gov.trpsu.eduresearchgate.netbalikesir.edu.tr
Isolation Data for Sideritis dichotoma
| Plant Part Used | Co-occurring Diterpenoids | Structural Elucidation Methods |
| Not specified | Siderol, ent-7α,18-dihydroxy-15β,16β-epoxykaurane, ent-7acetoxy-18-hydroxy-15β,16β-epoxy-kaurane, ent-7α-acetoxy,15,18-dihydroxykaur-16-ene, ent-7α,15,18-trihydroxykaur-16-ene, ent-7α,18-dihydroxybeyer-15-ene | NMR, Mass Spectrometry |
Aerial Parts as Primary Source
Across numerous studies, the aerial parts of Sideritis species are consistently designated as the primary plant material for the extraction and isolation of this compound and other diterpenoids. This includes species such as Sideritis clandestina subsp. peloponnesiaca (SCP), Sideritis stricta, Sideritis brevibracteata, and Sideritis lycia. The collection of aerial parts, often during the flowering stage, is a standard practice before drying and subsequent solvent extraction.
Biosynthesis and Metabolic Pathways of Sideridiol
Overview of ent-Kaurane Diterpenoid Biosynthesis
The biosynthesis of ent-kaurane diterpenoids initiates from geranylgeranyl pyrophosphate (GGPP), a universally accepted precursor for diterpenes qmclab.comlipidmaps.orguni.lunih.gov. The formation of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors to GGPP, can occur via two distinct mechanisms: the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway lipidmaps.org.
Subsequently, GGPP undergoes a two-step cyclization process to yield ent-kaurene (B36324), the foundational tetracyclic skeleton of ent-kaurane diterpenoids qmclab.comuni.lunih.gov. The first step is catalyzed by copalyl diphosphate synthase (CPS), also known as kaurene synthase A, which converts GGPP into ent-copalyl diphosphate (ent-CPP) qmclab.comnih.gov. Following this, ent-kaurene synthase (KS), or kaurene synthase B, further cyclizes ent-CPP to form ent-kaurene qmclab.comnih.gov. The structural diversity observed among ent-kaurane diterpenoids, including sideridiol, arises from subsequent chemical modifications such as C-C bond cleavage, oxidation, or structural rearrangements of the parent ent-kaurene carboskeleton qmclab.com.
Enzymatic Mechanisms Involved in this compound Formation
As an ent-kaurene diterpenoid, this compound's formation proceeds from the ent-kaurene scaffold through specific enzymatic modifications. This compound is characterized by hydroxyl groups at positions C-7 and C-18, along with a double bond at C-15 wikidata.orgthegoodscentscompany.com. These specific functionalizations are typically introduced by post-modification enzymes, most frequently cytochrome P450 monooxygenases uni.lu. These enzymes are crucial for decorating the basic carbon skeletons, leading to a wide array of oxidative diversity within the diterpenoid class uni.lu.
Further research findings indicate the intricate nature of these transformations. For instance, this compound (ent-kaur-15-ene-7α,18-diol) can be photo-oxygenated to yield ent-kaur-16-ene-7α,15β,18-triol. Additionally, this compound diacetate has been epoxidized and subsequently hydrolyzed to produce sideroxol (ent-7α,18-dihydroxy-15β,16β-epoxykaurane). These reactions highlight the enzymatic or chemical versatility around the C-15/C-16 region and the hydroxylation patterns at C-7 and C-18 that define this compound's structure.
Relationship to Gibberellin Biosynthetic Pathways
Ent-kaurane diterpenoids are widely recognized as crucial intermediates in the biosynthesis of gibberellins (B7789140) (GAs), a class of essential plant growth hormones qmclab.com. The GA biosynthetic pathway in higher plants can be broadly divided into three stages:
Biosynthesis of ent-kaurene: This initial stage takes place in proplastids, where GGPP is converted to ent-kaurene via the sequential actions of CPS and KS, as described previously nih.gov.
Conversion to GA12: Ent-kaurene is then converted to gibberellin A12 (GA12), the precursor for all other GAs, through a series of stepwise oxidations and a ring contraction. These reactions are catalyzed by microsomal cytochrome P450 monooxygenases, specifically ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) nih.gov.
Formation of C20- and C19-GAs: The final stage involves further modifications to GA12 in the cytoplasm, leading to the diverse array of C20- and C19-gibberellins nih.gov.
The structural characteristics of ent-kaurane derivatives can influence their metabolic fate within these pathways. For example, the presence of a 15β,16α-epoxy group in ent-kaurane derivatives has been shown to inhibit oxidation at C-19, a characteristic step in gibberellin biosynthesis. This suggests that specific modifications on the ent-kaurane skeleton, such as those present in this compound, can potentially modulate or divert the flux towards or away from the gibberellin pathway.
Microbiological Transformations of Diterpenoids Related to this compound
Microorganisms, particularly fungi, play a significant role in the biotransformation of diterpenoids with ent-kaurene skeletons, offering insights into potential metabolic pathways and the generation of novel derivatives. The fungus Gibberella fujikuroi, known for producing gibberellin plant hormones, has been extensively studied for its ability to transform ent-kaurene derivatives.
Studies have demonstrated that the incubation of sideroxol (ent-7α,18-dihydroxy-15β,16β-epoxykaurane), a compound structurally related to this compound, with G. fujikuroi resulted in the formation of various trihydroxy-epoxykaurane derivatives. Notably, the presence of the 15β,16α-epoxy group in these ent-kaurane derivatives was observed to inhibit oxidation at C-19, a reaction typically associated with gibberellin biosynthesis. This highlights how specific structural features can influence the regioselectivity of microbial enzymatic reactions.
Other fungi, such as Rhizopus nigricans, Curvularia lunata, and Aspergillus niger, have also been shown to perform diverse transformations on ent-kaurene derivatives. These include the conversion of 16-enes to 16,17-glycols and the reduction of ketones at C-3 and C-7 to β-alcohols. Rhizopus nigricans is also capable of introducing hydroxyl groups at C-13 and C-3 on ent-kaur-15-enes. More broadly, Mucor circinelloides has demonstrated the ability to perform regioselective hydroxylation at non-activated carbons of macrocyclic diterpenes. These microbial transformations underscore the enzymatic machinery present in various microorganisms that can modify diterpenoid structures, potentially leading to new derivatives with altered biological properties.
Compound Names and PubChem CIDs
Chemical Synthesis and Derivatization of Sideridiol
Strategies for Total Synthesis of ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids constitute a vast family of over 1,000 tetracyclic natural products, widely distributed in terrestrial plants acs.orgresearchgate.netmagtech.com.cnresearchgate.netrsc.orgsioc-journal.cn. Their intricate polycyclic structures and diverse biological activities, such as anticancer, antifungal, antiviral, and anti-inflammatory properties, have made them compelling targets for synthetic chemists acs.orgresearchgate.netmagtech.com.cnresearchgate.netsioc-journal.cn.
The total synthesis of ent-kaurane diterpenoids often necessitates multi-step reaction sequences to construct their complex tetracyclic skeletons, particularly the bicyclo[3.2.1]octene ring system acs.org. Several key strategies have been developed to address these synthetic challenges:
Rhodium-catalyzed [3+2+1] cycloaddition and Palladium-mediated 5-endo cycloalkenylation: This convergent and concise approach is utilized for the efficient construction of the tetracyclic core structure of ent-kaurane diterpenoids acs.orgresearchgate.netresearchgate.net. The rhodium-catalyzed [3+2+1] cycloaddition facilitates the formation of the B and C rings, while the palladium-mediated cycloalkenylation constructs the crucial [3.2.1] ring system acs.org.
Diels-Alder Cycloaddition Reactions: These reactions are employed to assemble all carbon centers, excluding C17, of the target molecule at an early stage of synthesis magtech.com.cnresearchgate.net.
Samarium Diiodide (SmI2)-mediated Cyclization: This method is integrated into synthetic pathways for ent-kaurane diterpenoids, often alongside redox manipulations and isomerization reactions magtech.com.cnchemrxiv.org.
Hoppe's Homoaldol Reaction and Intramolecular Mukaiyama-Michael-type Reaction: A sequence involving Hoppe's homoaldol reaction of a cyclohexenyl carbamate (B1207046) with an aldehyde, followed by a BF3·OEt2 mediated intramolecular Mukaiyama-Michael-type reaction, has been shown to afford the tetracyclic core structure of ent-kaurane diterpenoids magtech.com.cn.
De Mayo Reaction: This reaction can be used to rapidly generate the bicyclo[3.2.1]-octane moiety, a characteristic feature of ent-kaurane structures researchgate.net.
Nickel-catalyzed Decarboxylative Cyclization/Radical-Polar Crossover/C-acylation Cascade: This cascade reaction can forge a tetrahydrofuran (B95107) (THF) ring concomitantly with a β-keto ester group, as demonstrated in the enantioselective total syntheses of certain C-19 oxygenated enmein-type ent-kauranoids researchgate.net.
Radical Cascade Cyclization: Triggered by photoinduced electron transfer (PET) of a silyl (B83357) enolate, this method can form the cyclohexanone-fused bicyclo[3.2.1]octane skeleton, as seen in the total synthesis of sculponin U researchgate.net.
Palladium- and Manganese-mediated Oxidations: These oxidations are utilized for regio- and diastereoselective functionalization, including the first application of a non-directed metal-catalyzed oxidation in an unactivated C–H bond in a total synthesis acs.org.
Wieland-Miescher Ketone Derivatives as Starting Materials: Enantiomerically enriched Wieland-Miescher ketone derivatives have been proposed as easily accessible starting materials for designing divergent synthetic strategies towards structurally diverse ent-kaurane diterpenoids indiascienceandtechnology.gov.in.
Convergent Fragment Coupling: This approach constructs the central 7-membered ring at a late stage, as exemplified in the total synthesis of principinol D, a rearranged kaurane (B74193) diterpenoid chemrxiv.org.
Development of Novel Synthetic Methodologies Applicable to Sideridiol Scaffolds
As an ent-kaurane diterpenoid, this compound's scaffold is amenable to the general synthetic methodologies developed for this class of compounds hmdb.cafoodb.canih.gov. While this compound is primarily known for its isolation from natural sources, its structure provides a foundation for synthetic endeavors mdpi.comtandfonline.comtubitak.gov.trresearchgate.net.
Specific investigations have explored the partial synthesis of this compound or its use as a precursor. For instance, ent-kaur-15-ene-7α,18-diol, which is natural this compound, can undergo transformations to yield other ent-kaurane derivatives. Treatment of ent-15β,16β-epoxykaurane-7α,18-diol (natural sideroxol) with a boron trifluoride–ether complex in dimethyl sulfoxide, or direct photo-oxygenation of ent-kaur-15-ene-7α,18-diol (natural this compound), results in the formation of ent-kaur-16-ene-7α,15β,18-triol rsc.org. This demonstrates that this compound can serve as a valuable starting material for chemical modifications within the ent-kaurane framework.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural products, including ent-kaurane diterpenoids like this compound, is a crucial strategy in medicinal chemistry for exploring their structure-activity relationships and potential therapeutic applications mdpi.comnih.gov. The kaurane skeleton of this compound provides a versatile scaffold for such derivatization hmdb.cafoodb.canih.govlifechemicals.com.
Specific examples of this compound derivatization include:
Conversion to ent-kaur-16-ene-7α,15β,18-triol: As mentioned, natural this compound (ent-kaur-15-ene-7α,18-diol) can be converted to ent-kaur-16-ene-7α,15β,18-triol through photo-oxygenation or by treating its epoxy derivative with a boron trifluoride–ether complex rsc.org.
Acid-catalyzed Rearrangement: An acid-catalyzed rearrangement of a compound derived from this compound has been reported, yielding diacetate and monoacetate derivatives, which contributed to a partial synthesis of pusillatriol kyoto-u.ac.jp.
Furthermore, the synthesis of analogues for related ent-kaurane diterpenoids, such as linearol (B1675482), illustrates the types of derivatization strategies that could be applied to this compound. For example, linearol has been treated with m-chloroperbenzoic acid to afford analogues like ent-3β,7α,17-trihydroxy-18-acetoxykaur-15-ene and ent-7α,17,18-trihydroxy-3β-acetoxykaur-15-ene tubitak.gov.trresearchgate.net. These examples highlight the potential for chemical modification of the ent-kaurane scaffold to generate novel compounds with altered properties.
Analytical Techniques for Sideridiol Characterization
Spectroscopic Identification Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of organic compounds like Sideridiol by analyzing their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete carbon-hydrogen framework and connectivity within a molecule slideshare.netjchps.commdpi.com. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and establish correlations between different atoms, providing a robust method for structural elucidation tubitak.gov.trtandfonline.comacgpubs.org.
Specific 13C NMR data for this compound, obtained in methanol-d (B46061) (MeOH-d), have been reported, revealing distinct chemical shifts that correspond to its unique kaurane (B74193) diterpenoid skeleton mdpi.com. These chemical shifts are consistent with previously characterized this compound samples from other Sideritis species mdpi.com.
Table 1: 13C NMR Chemical Shifts for this compound (176 MHz, MeOH-d)
| Chemical Shift (δ, ppm) |
| 144.10 |
| 131.96 |
| 76.29 |
| 72.36 |
| 54.57 |
| 46.07 |
| 45.21 |
| 43.49 |
| 41.20 |
| 40.99 |
| 40.53 |
| 38.25 |
| 36.55 |
| 27.60 |
| 25.96 |
| 19.47 |
| 19.07 |
| 18.56 |
| 17.65 |
| 15.5 |
These chemical shifts provide a unique spectroscopic fingerprint, allowing for the precise identification and confirmation of this compound's structure.
Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and analyzing its fragmentation patterns, which offer valuable insights into its molecular structure tubitak.gov.trlongdom.orgmsu.eduwikipedia.org. This compound has a molecular formula of C20H32O2, with a calculated molecular weight of 304.47 g/mol or 304.5 g/mol mdpi.comhmdb.canih.gov.
In Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) analysis, this compound has been observed to form characteristic adduct ions. For instance, the molecular ion peak for this compound in the positive ion mode appears as a sodium adduct, m/z = 327 [M + Na]+. Additionally, a dimeric sodium adduct, m/z = 631 [2M + Na]+, can also be detected mdpi.com. The fragmentation patterns observed in MS/MS experiments provide further structural information by breaking down the precursor ion into smaller, characteristic fragment ions longdom.orgwikipedia.orglcms.cz.
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C20H32O2 | mdpi.comhmdb.canih.gov |
| Calculated MW | 304.47 g/mol (or 304.5 g/mol ) | mdpi.comhmdb.canih.gov |
| UHPLC-MS Adducts | m/z = 327 [M + Na]+ | mdpi.com |
| m/z = 631 [2M + Na]+ | mdpi.com |
The precise molecular weight and the characteristic fragmentation ions obtained from MS analysis are pivotal for confirming the identity and purity of this compound.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration in various samples.
Liquid Chromatography-Mass Spectrometry (LC-MS), including its high-performance variant UHPLC-MS, is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry mst.or.jpmeasurlabs.com. This technique is widely utilized for the purity assessment and quantification of this compound in plant extracts and purified samples mdpi.comtandfonline.comresearchgate.net.
LC-MS enables the separation of this compound from other co-eluting compounds based on their differential interactions with the stationary and mobile phases, followed by their detection and identification based on their mass-to-charge ratio mst.or.jp. For instance, UHPLC-MS analysis has been used to determine the purity of isolated this compound, with a reported purity of 93% mdpi.com. LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity, making it less susceptible to interference from coexisting substances and enabling highly selective analyses for quantification mst.or.jpchromatographyonline.com.
Mechanistic Studies of Sideridiol S Non Clinical Biological Activities
Anti-Amyloid Aggregation Mechanism
To understand the interaction between the Aβ42 peptide and Sideridiol at a molecular level, computational experiments, including protein-ligand docking and molecular dynamics (MD) simulations, have been conducted mdpi.comresearchgate.net. Using publicly available software such as AutoDock Vina, researchers examined the binding affinity of the Aβ42-Sideridiol complex mdpi.comresearchgate.net. The NMR-derived structure of the Aβ peptide oligomer (PDB ID: 2BEG) and the 3D structure of this compound (PubChem CID: 12315541) were utilized for these simulations mdpi.comresearchgate.net. The conformation of the complex with the lowest binding affinity was selected for subsequent computational analysis, as it is considered the most energetically favorable state mdpi.comresearchgate.net. Molecular dynamics simulations were further performed using the GROMACS software package to explore the dynamic interactions and stability of this complex mdpi.com. These simulations aim to reveal how this compound interferes with the structural dynamics of Aβ42, potentially preventing its misfolding and aggregation.
The anti-amyloid aggregation effects of this compound have been further investigated in established non-human models, specifically Caenorhabditis elegans AD models mdpi.comresearchgate.netnih.gov. These models are utilized to characterize the anti-aggregation activity of compounds in a living organism. This compound was found to contribute significantly to the beneficial effects observed in these models, particularly in counteracting Aβ toxicity mdpi.comresearchgate.net.
One key finding relates to the impact of this compound on the paralysis rate in C. elegans strains that express human Aβ, such as CL4176 and GMC101 researchgate.net. The accumulation of Aβ aggregates in these worms leads to progressive paralysis. Treatment with this compound at a concentration of 5 μg/mL significantly delayed the onset of paralysis in both CL4176 and GMC101 animals compared to control groups researchgate.net.
Table 1: Effects of this compound on Paralysis in C. elegans AD Models
| C. elegans Strain | Treatment (5 μg/mL) | Mean Paralysis Time (hours) ± SEM | Number of Animals (n) | p-value |
| CL4176 | Control (DMSO) | 37.8 ± 0.86 | 1478 | < 0.0001 |
| CL4176 | This compound | 39.20 ± 0.97 | 1208 | |
| GMC101 | Control (DMSO) | 37.33 ± 4.67 | 475 | < 0.0001 |
| GMC101 | This compound | 49.33 ± 4.67 | 501 |
Data represents pooled results from multiple independent experiments. researchgate.net
These results indicate that this compound effectively reduces Aβ-induced toxicity, which is directly linked to a reduction in Aβ aggregate levels in vivo researchgate.netresearchgate.net. The delay in paralysis suggests that this compound either prevents the formation of toxic Aβ aggregates or promotes their clearance in these non-human models, thereby alleviating the detrimental effects associated with amyloid pathology researchgate.net.
Non Clinical Biological Activity Investigations of Sideridiol
Anti-Amyloidogenic Activity in Model Organisms
The anti-amyloidogenic potential of Sideridiol has been a significant area of investigation, particularly in the context of Alzheimer's disease (AD) models.
This compound has demonstrated beneficial effects against amyloid-beta (Aβ) toxicity and aggregation in established Caenorhabditis elegans (C. elegans) Alzheimer's disease models. mdpi.comresearchgate.netnih.gov It was identified as one of the key pure compounds responsible for the anti-aggregation activity observed in extracts of Sideritis clandestina subsp. peloponnesiaca. mdpi.comresearchgate.netnih.gov
Studies utilizing C. elegans AD models, such as the CL4176 and GMC101 strains, revealed that treatment with this compound could significantly delay Aβ-induced paralysis. For instance, in CL4176 animals, a concentration of 5 µg/mL this compound resulted in a statistically significant delay in paralysis compared to control groups. Similar beneficial effects were observed in GMC101 animals at the same concentration. researchgate.net In vitro and in silico analyses further support these findings, suggesting that this compound possesses anti-amyloidogenic properties and can influence the amyloidogenicity of the Aβ42 peptide, as well as the tertiary structural stability of the Aβ42 oligomer. mdpi.com
Table 1: Effect of this compound on Aβ-Induced Paralysis in C. elegans AD Models
| C. elegans Strain | This compound Concentration (µg/mL) | Mean Paralysis Time (hours) ± SEM (Control) | Mean Paralysis Time (hours) ± SEM (this compound) | Significance (p-value) |
| CL4176 | 5 | 37.8 ± 0.86 | 39.20 ± 0.97 | < 0.0001 researchgate.net |
| GMC101 | 5 | 37.33 ± 4.67 | 49.33 ± 4.67 | < 0.0001 researchgate.net |
Enzyme Inhibitory Activities
Investigations into the enzyme inhibitory activities of this compound have focused on its potential to inhibit cholinesterases, enzymes crucial in neurological function.
This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Contradictory findings exist in the literature regarding its efficacy in this regard. Some studies have reported that this compound showed "no significant effects" on AChE and BChE inhibition. mdpi.comnih.gov
However, other research has indicated inhibitory activity. For instance, this compound isolated from Sideritis congesta was reported to exhibit an IC50 value of 8.04 µg/mL against AChE. researchgate.netbezmialemscience.org Furthermore, this compound from Sideritis brevibracteata showed BChE inhibitory activity with an IC50 value of 3.67 µg/mL, although another reported IC50 value for BChE from the same source was 273.85 µg/mL, suggesting variability potentially due to experimental conditions or specific enzyme isoforms. bezmialemscience.org
Table 2: Cholinesterase Inhibitory Activity of this compound
| Enzyme | Source Plant | IC50 (µg/mL) | Reference |
| Acetylcholinesterase (AChE) | Sideritis congesta | 8.04 | researchgate.netbezmialemscience.org |
| Butyrylcholinesterase (BChE) | Sideritis brevibracteata | 3.67 | bezmialemscience.org |
| Butyrylcholinesterase (BChE) | Sideritis brevibracteata | 273.85 | bezmialemscience.org |
Antimicrobial Evaluations
The antimicrobial properties of this compound have also been assessed against various microbial strains.
Studies investigating the antibacterial activity of this compound, particularly when isolated from Sideritis stricta, indicated "very little activity" against common bacterial species. Tested strains included Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.govnih.govresearchgate.net The observed Minimum Inhibitory Concentration (MIC) values were notably higher when compared to standard antibacterial agents like gentamycin, suggesting limited efficacy as a standalone antibacterial agent. nih.govresearchgate.net
In terms of antifungal activity, this compound has also shown limited effectiveness. Evaluations against Candida albicans, a common fungal pathogen, revealed "very little activity" for this compound. nih.govnih.govresearchgate.net Similar to the antibacterial assessments, the MIC values were significantly less potent than those of reference antifungal agents such as flucanozole. nih.govresearchgate.net
Other Investigated Bioactivities (where this compound is a contributing factor in extracts)
Neuroprotective Potential in Non-Human Systems
This compound has demonstrated beneficial effects against amyloid-beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease (AD). Research utilizing established Caenorhabditis elegans (C. elegans) AD models has identified this compound, alongside verbascoside, as a primary compound responsible for the anti-aggregation activity observed in extracts of Sideritis clandestina subsp. peloponnesiaca (SCP). nih.govwikipedia.org
Investigations have revealed a potential mechanism by which this compound exerts its neuroprotective effects, including an anti-Aβ aggregation mechanism. nih.govwikipedia.org Molecular docking studies have further supported this by indicating an interaction and binding affinity between Aβ42 and this compound. nih.govwikipedia.org
In C. elegans models, treatment with this compound significantly delayed paralysis, an indicator of neuroprotection against Aβ-induced toxicity. For instance, in the GMC101 C. elegans strain, treatment with 5 µg/mL this compound led to a notable delay in the median paralysis compared to control groups. wikipedia.org
Table 1: Effect of this compound on Median Paralysis in C. elegans AD Models
| C. elegans Strain | Treatment | Median Paralysis Value (Mean ± SEM) | Number of Animals (n) | p-value |
| CL4176 | Control | 37.8 ± 0.86 | 1478 | |
| CL4176 | This compound (5 µg/mL) | 39.20 ± 0.97 | 1208 | < 0.0001 |
| GMC101 | Control | 37.33 ± 4.67 | 475 | |
| GMC101 | This compound (5 µg/mL) | 49.33 ± 4.67 | 501 | < 0.0001 |
Note: Higher median paralysis values indicate a delay in paralysis. Data pooled from multiple independent experiments. wikipedia.org
Anti-Inflammatory Effects
Extracts from various Sideritis species, which contain diterpenoids such as this compound, are recognized for their anti-inflammatory properties. fishersci.camims.comuni.luwikidata.org this compound itself has been isolated from species like Sideritis hyssopifolia and Sideritis libanotica subsp. linearis, both of which exhibit documented anti-inflammatory activities. mims.com
Furthermore, Sideritis scardica extracts, known to contain characteristic Sideritis diterpenoids, have shown dose-dependent anti-inflammatory activity in non-human models. In a carrageenan-induced rat paw edema model, diethyl ether and N-butanol extracts of S. scardica exhibited anti-inflammatory effects comparable to those of the reference anti-inflammatory drug, Indomethacin. The anti-inflammatory actions of Sideritis extracts are also attributed to their phenolic compound content. wikidata.org
Structure Activity Relationship Sar Studies of Sideridiol and Its Derivatives
Elucidation of Key Structural Features for Biological Activity
Sideridiol (CHO) is a tetracyclic diterpenoid characterized by its ent-kaurane skeleton and the presence of two hydroxyl groups uoa.grmdpi.comnih.gov. These structural features are fundamental to its observed biological activities.
One significant area of research for this compound is its anti-amyloid beta (Aβ) aggregation activity. Studies have demonstrated that this compound can mitigate Aβ toxicity, with molecular docking simulations indicating a specific interaction between this compound and the Aβ peptide uoa.grnih.gov. The conformation with the lowest binding affinity is considered the most energetically favorable for this interaction, suggesting that the precise three-dimensional arrangement of this compound's functional groups within its ent-kaurane scaffold is critical for its anti-aggregation mechanism uoa.grnih.gov.
Beyond its anti-Aβ activity, this compound has also exhibited antioxidant properties nih.gov. The hydroxyl groups present in its structure likely play a vital role in its antioxidant capacity, acting as hydrogen donors to neutralize free radicals. Furthermore, this compound has been identified as an anticholinesterase agent. Its ability to inhibit enzymes like acetylcholinesterase points to specific binding interactions with the enzyme's active site, which would be dictated by the spatial arrangement and chemical nature of its functional groups.
As a member of the siderophore family, this compound's chemical structure includes functional groups capable of chelating iron ions. This iron-binding capability is essential for its potential role as an antimicrobial agent, as iron acquisition is crucial for microbial growth and survival. This property underscores the importance of specific oxygen-containing functional groups in its structure for metal coordination.
In antiproliferative assays against MCF-7 breast cancer cells, this compound demonstrated moderate activity, comparable to the reference compound 5-fluorouracil (B62378). This cytotoxic potential suggests that certain structural elements of this compound contribute to its ability to interfere with cancer cell proliferation, possibly through interactions with cellular targets.
Comparative Analysis with Other ent-Kaurane Diterpenoids
This compound is one of several ent-kaurane diterpenoids commonly found in Sideritis species, alongside compounds such as siderol, linearol (B1675482), and 7-epicandicandiol. Comparative SAR studies among these structurally related compounds can provide insights into how subtle chemical differences impact biological outcomes.
In investigations concerning anti-Aβ toxicity, this compound was identified as the primary active component responsible for the beneficial effects observed in Sideritis clandestina extracts nih.gov. A direct comparison in a C. elegans paralysis experiment showed that 5 µg/mL this compound significantly improved outcomes, whereas the same concentration of siderol did not yield a significant effect nih.gov. This difference in activity, despite both being ent-kaurane diterpenoids, highlights the importance of specific structural variations. This compound is characterized as ent-7,18-dihydroxykaur-15-ene, while siderol is ent-7α-acetyl-18-hydroxykaur-15-ene uoa.gr. The presence of a free hydroxyl group at C-7 in this compound versus an acetyl group at the same position in siderol may account for the differential activity against Aβ toxicity.
However, in antiproliferative activity against MCF-7 breast cancer cells, both this compound and siderol exhibited comparable moderate activity to 5-fluorouracil. This suggests that for this specific cytotoxic effect, the structural distinctions between this compound and siderol might not be as critical, or that other common structural features of their ent-kaurane backbone are predominantly responsible for the observed activity.
Further comparative analyses with other ent-kaurane diterpenoids reveal varied biological profiles. For instance, 7-epicandicandiol has shown potent cytotoxic activity against several cancer cell lines, including KB, COL-2, LU1, LNCaP, and A2780, with ED values ranging from 9.0 to 17.9 µg/mL. This indicates that specific modifications within the ent-kaurane scaffold, such as those present in 7-epicandicandiol, can lead to enhanced anticancer effects compared to this compound or siderol. Other ent-kaurane diterpenoids, like linearol and isosidol, have also demonstrated antiviral activities.
A general SAR principle observed in some ent-kaurane diterpenoids, though not directly on this compound, suggests that the presence of a 16α,17-epoxy group can improve anti-inflammatory activity, while its cleavage may lead to a loss of potency. Such findings underscore the sensitivity of biological activity to the specific functional groups and their stereochemical orientation within the ent-kaurane framework.
The following table summarizes some comparative biological activities:
| Compound | PubChem CID | Aβ Aggregation Activity (5 µg/mL in C. elegans) nih.gov | MCF-7 Antiproliferative Activity |
| This compound | 12315541 | Significant beneficial effect | Moderate (equipotent to 5-fluorouracil) |
| Siderol | 12315548 | Not significant | Moderate (equipotent to 5-fluorouracil) |
Rational Design of this compound Analogues for Enhanced Bioactivity
The insights gained from SAR studies are invaluable for the rational design of novel compounds with improved biological activities nih.govnih.govCurrent time information in Campinas, BR.. Given this compound's demonstrated anti-Aβ aggregation, antioxidant, anticholinesterase, and moderate antiproliferative activities, it presents itself as a promising lead compound for further drug development uoa.grnih.gov.
Rational design strategies for this compound analogues would involve targeted chemical modifications aimed at optimizing its interaction with specific biological targets. For instance, the observed differences in Aβ aggregation activity between this compound and siderol suggest that modifications around the C-7 position (e.g., altering the hydroxyl group or its esterification) could be a key area for exploration to enhance neuroprotective effects. Similarly, to improve antiproliferative activity, comparing this compound's structure with more potent ent-kaurane diterpenoids like 7-epicandicandiol could guide the introduction of specific functional groups or conformational changes.
Modern drug discovery heavily relies on computational methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. These tools can predict the bioactivity of new compounds, estimate their physicochemical characteristics, and elucidate molecular interaction mechanisms, thereby accelerating the design process. For this compound, such computational approaches could be employed to:
Identify optimal binding sites: Further refine the understanding of how this compound interacts with Aβ peptides or enzyme active sites.
Predict the impact of structural modifications: Simulate the effects of adding, removing, or changing functional groups on binding affinity and biological activity.
Design novel analogues: Generate virtual libraries of this compound derivatives and computationally screen them for enhanced potency or selectivity before costly synthesis.
Optimize pharmacokinetic properties: Predict absorption, distribution, metabolism, and excretion (ADME) profiles to design analogues with better bioavailability and reduced off-target effects.
By systematically modifying the ent-kaurane core and its appended functional groups, and leveraging computational predictions, researchers can rationally design this compound analogues with enhanced bioactivity, leading to the development of more effective therapeutic agents.
Theoretical and Computational Studies on Sideridiol
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the dynamic behavior of molecular systems over time, treating all entities, including ligands and proteins, as flexible mdpi-res.com. These simulations are crucial for understanding the dynamic interactions between potential small-molecule drugs and their target proteins, offering valuable insights into protein dynamics, conformational changes, and the mechanisms underlying protein-ligand interactions.
In the context of sideridiol, MD simulations have been employed to investigate its interaction with the amyloid-beta (Aβ) peptide, a key component in Alzheimer's disease pathology nih.gov. For these studies, the three-dimensional (3D) structure of this compound (PubChem CID: 12315541) was obtained from PubChem, while the NMR-derived structure of the Aβ peptide oligomer was retrieved from the Protein Data Bank (PDB ID: 2BEG) nih.gov.
The process typically involves initial protein-ligand docking to predict the binding affinity and identify energetically favorable conformations nih.gov. Software such as AutoDock Vina has been utilized for this purpose, followed by comprehensive MD simulations using packages like GROMACS nih.gov. These simulations facilitate the evaluation of the binding energetics and kinetics of ligand-receptor interactions, guiding the selection of promising candidate molecules for further development. MD simulations can also reveal "dynamic hotspots" in protein-ligand binding, which are critical for optimizing docking simulations and refining early-stage drug discovery. Furthermore, they are instrumental in predicting ligand binding-free energies, aiding in the prioritization of compounds for experimental validation and optimization.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) calculations represent a robust quantum mechanical method widely applied for the examination of molecular structures and spectroscopic properties. This approach allows for the efficient optimization of molecular geometries and the calculation of a diverse range of molecular properties with high accuracy.
DFT methods are routinely utilized to interpret experimental data and guide the synthesis of novel compounds by predicting their molecular characteristics. For compounds structurally related to this compound, such as siderol (PubChem CID: 12315548), DFT calculations have been successfully applied to compute nuclear magnetic resonance (NMR) spectra, including both proton (¹H) and carbon-13 (¹³C) NMR data. The agreement between theoretical and experimental results for these related diterpenoids underscores the reliability of DFT methods in predicting NMR properties.
Beyond NMR, DFT and time-dependent DFT (TDDFT) calculations are capable of accurately determining vibrational band positions and UV/Vis electronic excitations, providing a deeper understanding of a molecule's electronic structure and its response to light. The ability of DFT to study conformational preferences of complex molecules, including organometallic and coordination compounds, further highlights its versatility in chemical research.
Quantum-Mechanical Calculations (e.g., DFT/GIAO) for Spectroscopic Data Correlation
Quantum-mechanical calculations, particularly those employing Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, are indispensable tools for the prediction of NMR chemical shifts. This integrated approach is crucial for the structural assignment and elucidation of small organic molecules, especially when experimental NMR spectra are complex.
For related diterpenoids, such as acetoxy linearol (B1675482), DFT/GIAO calculations have been successfully used to compute ¹H and ¹³C NMR chemical shift values. By comparing these calculated values with experimental data, researchers can confirm the correct molecular structure. A common computational protocol for these calculations involves the use of the B3LYP functional with the 6-31G(d) basis set for DFT optimization and GIAO calculations.
Quantum mechanical calculations encompass a broad spectrum of methods, including ab initio calculations, orbital DFT, and plane wave DFT, all contributing to solving intricate chemical problems. These methods facilitate geometry optimization, single-point energy calculations, and excited state calculations that are of significant spectroscopic interest. The synergistic interplay between quantum mechanical calculations and experimental spectroscopic techniques, such as NMR spectroscopy, is vital for achieving a comprehensive understanding of molecular structures and their electronic properties.
Table 1: Computational Parameters for Spectroscopic Data Correlation
| Parameter/Method | Description | Application in Spectroscopic Data Correlation | Reference |
| DFT/GIAO | Density Functional Theory with Gauge-Including Atomic Orbital method | Prediction of ¹H and ¹³C NMR chemical shifts for structural elucidation | |
| B3LYP functional | A common hybrid functional used in DFT calculations | Optimization of molecular geometries and calculation of NMR shielding tensors | |
| 6-31G(d) basis set | A standard basis set employed in quantum chemical calculations | Used in conjunction with B3LYP for accurate prediction of NMR chemical shifts |
Future Research Directions and Potential Applications
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
Sideridiol, as an ent-kaurane diterpenoid, is derived from the isoprenoid biosynthesis pathway. The general biosynthesis of ent-kaurane diterpenoids initiates with geranylgeranyl diphosphate (B83284) (GGPP) thegoodscentscompany.comguidetopharmacology.orgfoodb.canih.gov. This precursor undergoes complex enzymatic cyclizations. Key enzymes, such as copalyl diphosphate synthase (CPS, also known as kaurene synthase A), convert GGPP into ent-copalyl diphosphate (ent-CPP) guidetopharmacology.orgfoodb.cauni.lu. Subsequently, ent-kaurene (B36324) synthase (kaurene synthase B) further cyclizes ent-CPP to yield ent-kaurene guidetopharmacology.orgfoodb.cauni.lu. Following the formation of the ent-kaurene skeleton, a diverse array of post-modification enzymes, frequently cytochrome P450s, are responsible for decorating these carbon skeletons, leading to the structural diversity observed in diterpenoids foodb.ca.
Despite this general understanding, the specific enzymatic steps and regulatory mechanisms that lead to the precise hydroxylation patterns and other unique modifications characteristic of this compound (ent-7,18-dihydroxykaur-15-ene) remain largely undiscovered. Future research should focus on:
Gene identification and characterization: Utilizing advanced genomic and transcriptomic approaches, such as next-generation sequencing and bioinformatic analysis, to identify the specific genes encoding the diterpene synthases and cytochrome P450 monooxygenases directly involved in this compound's biosynthesis in Sideritis species. thegoodscentscompany.com
Enzyme functional elucidation: Expressing and characterizing these newly identified enzymes in vitro to understand their substrate specificity, catalytic mechanisms, and the precise sequence of reactions leading to this compound. This could involve techniques like enzyme assays coupled with mass spectrometry.
Pathway engineering: Once the complete biosynthetic pathway is elucidated, metabolic engineering in heterologous hosts (e.g., Escherichia coli or yeast) could enable sustainable and scalable production of this compound and its analogs.
Development of Advanced Synthetic Strategies for Complex Derivatives
The chemical synthesis of complex natural products like diterpenoids, including this compound, often presents significant challenges due to their intricate polycyclic structures and multiple stereocenters thegoodscentscompany.com. While the isolation of this compound from Sideritis species has been reported uni.luchemtunes.com, a comprehensive total synthesis of this compound or systematic approaches for generating its complex derivatives are not extensively detailed in the current literature.
Future research in this area should prioritize:
Total synthesis of this compound: Developing efficient, stereoselective, and scalable total synthesis routes for this compound. This would provide an alternative source to natural extraction and enable the production of isotopically labeled versions for mechanistic studies. The successful asymmetric total synthesis of other complex diterpenoids like isolinearol (B1672251) highlights the feasibility and importance of such endeavors uni.lu.
Modular synthetic approaches: Designing modular synthetic strategies that allow for the facile introduction of diverse functional groups and structural modifications to the this compound scaffold. This could involve advanced organic synthesis techniques, including transition-metal-catalyzed reactions and protecting group strategies metabolomicsworkbench.org.
Chemoenzymatic synthesis: Integrating enzymatic steps with traditional chemical synthesis to achieve highly selective transformations that are difficult to perform chemically, particularly for late-stage functionalization or stereocontrol.
Structure-Activity Relationship (SAR) studies: Synthesizing a library of this compound derivatives with targeted structural modifications to systematically investigate their SAR, which is crucial for optimizing biological activity and developing more potent and selective compounds.
Novel Analytical Methodologies for Trace Analysis and Metabolomics
Current analytical methods for this compound and other diterpenoids primarily rely on techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization and quantification in plant extracts uni.lu. While these methods are effective for general profiling, there is a need for more advanced and sensitive methodologies, especially for trace analysis and comprehensive metabolomics studies.
Future research should focus on:
Enhanced sensitivity for trace analysis: Developing novel analytical techniques capable of detecting this compound at ultra-trace levels in complex biological matrices (e.g., plasma, tissue, or environmental samples). This could involve hyphenated techniques with improved ionization efficiency, such as advanced forms of mass spectrometry (e.g., ion mobility spectrometry-mass spectrometry for enhanced separation and detection of isomers).
Targeted and untargeted metabolomics: Implementing advanced metabolomics platforms for comprehensive profiling of this compound and its metabolites in vivo and in vitro. This includes the development of robust sample preparation protocols, sophisticated chromatographic separations (e.g., 2D-LC), and high-resolution mass spectrometry coupled with advanced bioinformatics tools for data processing and interpretation. The use of untargeted metabolomics can reveal previously unknown this compound-related metabolites and their pathways.
Imaging mass spectrometry: Exploring spatial distribution of this compound within plant tissues or biological systems using techniques like MALDI imaging mass spectrometry, which could provide insights into its localization and accumulation.
Biosensors and point-of-care devices: Developing rapid, portable, and highly specific biosensors for the detection and quantification of this compound, which could be valuable for quality control of Sideritis products or for monitoring this compound levels in biological samples.
In-depth Mechanistic Elucidation of this compound's Interactions
Preliminary research has indicated that this compound exhibits a potential anti-amyloid-beta (Aβ) aggregation mechanism, showing beneficial effects against Aβ toxicity in C. elegans models uni.lu. This includes a reduction in total Aβ aggregates and an ability to halt the self-assembly of Aβ42 into amyloid-like fibrils, as supported by molecular dynamics simulations and a significant reduction in Thioflavin T (ThT) fluorescence intensity uni.lu.
Future research should delve deeper into:
Identification of direct molecular targets: Precisely identifying the specific proteins, enzymes, or cellular pathways with which this compound directly interacts to exert its observed biological effects. This could involve affinity proteomics, target deconvolution strategies, and advanced biochemical assays.
Detailed mechanistic pathways: Elucidating the complete cascade of events triggered by this compound's interaction with its targets, including downstream signaling pathways, gene expression modulation, and cellular responses. For its anti-Aβ aggregation activity, understanding how this compound interferes with Aβ monomer-monomer interactions, fibril elongation, or promotes disaggregation is critical.
Stereochemical influence on activity: Investigating how different stereoisomers or conformational states of this compound influence its binding affinity and biological activity, given the complex stereochemistry of diterpenoids.
Multi-target pharmacology: Exploring whether this compound exhibits polypharmacology, interacting with multiple targets or pathways, which could contribute to its observed beneficial effects and potentially lead to synergistic therapeutic strategies.
Lead Compound Identification and Optimization for Potential Translational Research in Non-Human Models
The demonstrated anti-Aβ aggregation activity of this compound, alongside verbascoside, positions it as a promising candidate for further development as a lead compound in drug discovery uni.lu. Furthermore, this compound has shown moderate antiproliferative activity against certain breast cancer cell lines (MCF-7), demonstrating equipotency to 5-fluorouracil (B62378) in some contexts.
Future research should focus on:
Preclinical efficacy studies: Conducting comprehensive in vivo studies in relevant non-human animal models (beyond C. elegans) to confirm and expand upon the neuroprotective and anti-cancer activities of this compound. This includes dose-response studies, long-term efficacy, and assessment of pharmacokinetics and pharmacodynamics in these models.
Lead optimization: Systematically modifying the chemical structure of this compound to enhance its potency, selectivity, bioavailability, and metabolic stability while minimizing potential off-target effects. This iterative process involves medicinal chemistry, computational modeling, and rigorous in vitro and in vivo testing.
Combination therapies: Investigating the potential synergistic effects of this compound when combined with existing therapeutic agents for neurodegenerative diseases or cancer, which could lead to more effective treatment regimens.
Mechanism-based biomarker discovery: Identifying and validating biomarkers that can track the pharmacological effects of this compound in vivo, which would be invaluable for future translational research and clinical development.
Formulation development: Exploring suitable formulations for this compound to improve its delivery and therapeutic efficacy in relevant biological systems.
The continued exploration of this compound through these diverse research avenues holds significant promise for advancing our understanding of this natural compound and harnessing its potential for novel therapeutic interventions.
Q & A
Q. What experimental methods are used to identify and characterize Sideridiol in plant extracts?
this compound is typically isolated via solvent extraction (e.g., ethyl acetate) and characterized using spectroscopic techniques:
- UHPLC-MS for molecular weight confirmation (e.g., m/z 346.25) and purity assessment (94% in this compound) .
- 1H/13C NMR to resolve stereochemistry and functional groups, with chemical shifts cross-validated against literature for Sideritis species .
- FT-IR to identify hydroxyl and carbonyl groups critical for its bioactivity .
Q. How does this compound inhibit Aβ42 aggregation in Alzheimer’s disease models?
this compound delays Aβ42 fibrillization through:
- Thioflavin T (ThT) fluorescence assays : Reduces fluorescence intensity by 40–60% at 1:5–1:10 molar ratios (Aβ42:this compound), indicating suppression of β-sheet-rich amyloid structures .
- Electron microscopy (EM) : Reveals a shift from fibrillar networks to amorphous aggregates in the presence of this compound .
- C. elegans models : At 5 µg/mL, this compound reduces Aβ-induced paralysis (e.g., CL4176 strain) and amyloid deposition (e.g., CL2331 strain) by 30–50% .
Q. What in vitro assays are suitable for screening this compound’s anti-aggregation effects?
- ThT kinetic assays : Monitor fluorescence over 40 hours at 37°C, with data normalized to control samples .
- Circular dichroism (CD) : Track secondary structural changes in Aβ42 (e.g., α-helix to β-sheet transitions) .
- Cell-free Aβ42 oligomerization assays : Use size-exclusion chromatography or dynamic light scattering to quantify oligomer size distribution .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate this compound’s mechanism of action against Aβ42 oligomers?
- Simulation setup : Run 500 ns MD trajectories using GROMACS with the CHARMM36 force field. Incorporate this compound’s 3D structure (PubChem) and Aβ42 NMR coordinates (PDB) .
- Key metrics :
- RMSD/RMSF : Quantify structural stability and residue flexibility. This compound reduces β-sheet content by 31% and stabilizes 310-helix conformations in Aβ42 .
- DSSP analysis : Track secondary structure evolution; this compound prolongs non-pathogenic helical conformations .
Q. How should researchers address contradictions in this compound’s dose-dependent effects across models?
- Case study : In C. elegans, 5 µg/mL this compound improves motility but higher doses (e.g., 10 µg/mL) may show toxicity.
- Resolution strategies :
- Cross-model validation : Compare results in transgenic C. elegans (CL4176) vs. in vitro ThT assays to isolate concentration-dependent effects .
- Metabolomic profiling : Identify off-target interactions or metabolite degradation products at higher doses using LC-MS/MS .
Q. What methodologies optimize the reproducibility of this compound studies in neurodegenerative research?
- Standardized protocols :
- Aβ42 preparation : Solubilize in hexafluoroisopropanol (HFIP) to ensure monomeric starting conditions .
- C. elegans handling : Synchronize worm populations via hypochlorite bleaching and maintain at 16°C until temperature upshift for Aβ induction .
- Data transparency :
- Publish raw fluorescence kinetics (ThT), EM images, and MD trajectory files as supplementary materials .
- Report purity levels (e.g., UHPLC-MS ≥90%) and solvent residues (e.g., DMSO <0.1%) to mitigate batch variability .
Tables for Key Findings
Guidance for Methodological Rigor
- Avoid overinterpretation : Distinguish between correlation (e.g., reduced Aβ deposition) and causation (e.g., direct binding vs. antioxidant effects) .
- Negative controls : Include untreated Aβ42 and solvent-only groups in all assays .
- Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
